molecular formula C25H23ClFN3 B11466742 3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11466742
M. Wt: 419.9 g/mol
InChI Key: FKYQAJWILBBXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .

Scientific Research Applications

3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:

Properties

Molecular Formula

C25H23ClFN3

Molecular Weight

419.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C25H23ClFN3/c1-3-16-4-13-22-21(14-16)24(18-7-11-20(27)12-8-18)28-25-23(15(2)29-30(22)25)17-5-9-19(26)10-6-17/h5-12,16H,3-4,13-14H2,1-2H3

InChI Key

FKYQAJWILBBXQX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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